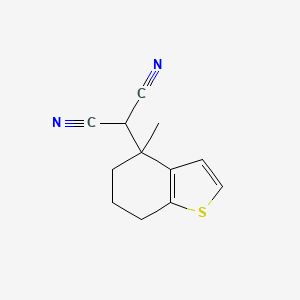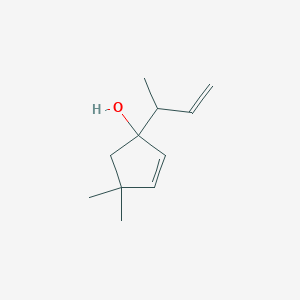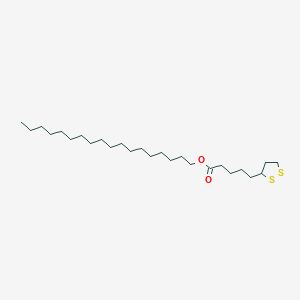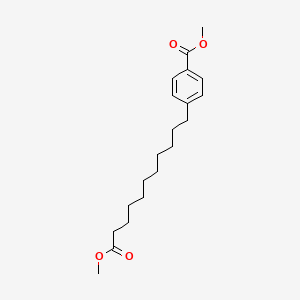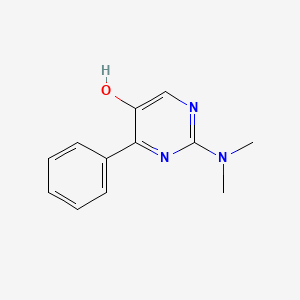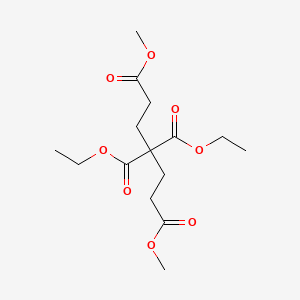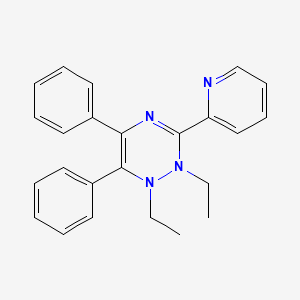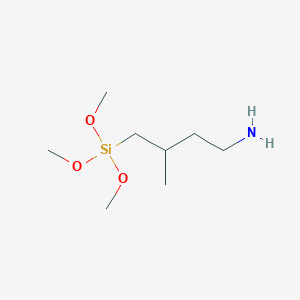
3-Methyl-4-(trimethoxysilyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(trimethoxysilyl)butan-1-amine is an organic compound that features both an amine group and a trimethoxysilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(trimethoxysilyl)butan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-bromobutan-1-amine with trimethoxysilane in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromine atom by the trimethoxysilyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(trimethoxysilyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various silyl derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-4-(trimethoxysilyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.
Mecanismo De Acción
The mechanism by which 3-Methyl-4-(trimethoxysilyl)butan-1-amine exerts its effects involves the interaction of its functional groups with target molecules. The amine group can form hydrogen bonds and ionic interactions, while the trimethoxysilyl group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These interactions contribute to the compound’s ability to modify surfaces and enhance the properties of materials .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-(triethoxysilyl)butan-1-amine: Similar structure but with ethoxy groups instead of methoxy groups.
3-Methyl-4-(trimethoxysilyl)pentan-1-amine: Similar structure but with an additional carbon in the chain.
3-Methyl-4-(trimethoxysilyl)butan-2-amine: Similar structure but with the amine group on the second carbon.
Uniqueness
3-Methyl-4-(trimethoxysilyl)butan-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its trimethoxysilyl group provides enhanced reactivity and stability compared to similar compounds with different alkoxy groups .
Propiedades
Número CAS |
106890-59-9 |
|---|---|
Fórmula molecular |
C8H21NO3Si |
Peso molecular |
207.34 g/mol |
Nombre IUPAC |
3-methyl-4-trimethoxysilylbutan-1-amine |
InChI |
InChI=1S/C8H21NO3Si/c1-8(5-6-9)7-13(10-2,11-3)12-4/h8H,5-7,9H2,1-4H3 |
Clave InChI |
REZNLYXALCMSFK-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN)C[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


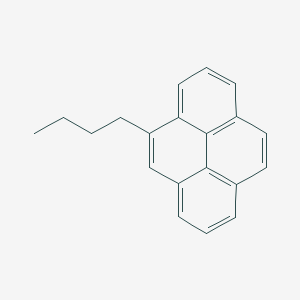
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
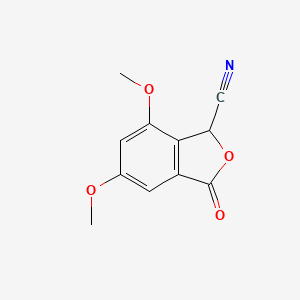
![5,7-Bis(4-chlorophenyl)-3,4-dihydro-2H-oxepino[2,3-b]pyrrol-2-one](/img/structure/B14319323.png)
